Enlicitide chloride
CAS No.: 2407527-16-4
Cat. No.: VC16634013
Molecular Formula: C82H110ClFN14O15
Molecular Weight: 1586.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2407527-16-4 |
|---|---|
| Molecular Formula | C82H110ClFN14O15 |
| Molecular Weight | 1586.3 g/mol |
| IUPAC Name | [6-[[(11S,17S,20S,23S,27S,39S,42S,63S,66R)-47-fluoro-20-[(1R)-1-hydroxyethyl]-17-[(4-methoxyphenyl)methyl]-11,63-dimethyl-10,16,19,22,30,40,58,61,64,67,70-undecaoxo-28-oxa-1,9,15,18,21,24,31,41,51,62,65,68-dodecazanonacyclo[37.18.11.23,6.124,42.133,37.144,51.011,15.023,27.045,50]triheptaconta-3(73),4,6(72),33,35,37(71),44(69),45(50),46,48-decaen-66-yl]methylamino]-6-oxohexyl]-trimethylazanium;chloride |
| Standard InChI | InChI=1S/C82H109FN14O15.ClH/c1-51-74(103)91-65(47-86-68(99)19-11-10-14-40-97(4,5)6)76(105)88-62-43-56-17-15-18-57(41-56)46-85-70(101)50-112-67-33-39-95-73(67)78(107)92-72(52(2)98)77(106)90-63(42-54-24-27-60(111-7)28-25-54)80(109)96-38-16-34-82(96,3)81(110)84-35-32-53-20-22-55(23-21-53)48-94(71(102)31-30-69(100)87-51)37-13-9-8-12-36-93-49-58(44-64(79(95)108)89-75(62)104)61-45-59(83)26-29-66(61)93;/h15,17-18,20-29,41,45,49,51-52,62-65,67,72-73,98H,8-14,16,19,30-40,42-44,46-48,50H2,1-7H3,(H8-,84,85,86,87,88,89,90,91,92,99,100,101,103,104,105,106,107,110);1H/t51-,52+,62-,63-,64-,65+,67-,72-,73-,82-;/m0./s1 |
| Standard InChI Key | CLOLWQCFULXMAR-QQCDJELVSA-N |
| Isomeric SMILES | C[C@H]1C(=O)N[C@@H](C(=O)N[C@H]2CC3=CC(=CC=C3)CNC(=O)CO[C@H]4CCN5[C@@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N6CCC[C@]6(C(=O)NCCC7=CC=C(CN(CCCCCCN8C=C(C[C@@H](C5=O)NC2=O)C9=C8C=CC(=C9)F)C(=O)CCC(=O)N1)C=C7)C)CC1=CC=C(C=C1)OC)[C@@H](C)O)CNC(=O)CCCCC[N+](C)(C)C.[Cl-] |
| Canonical SMILES | CC1C(=O)NC(C(=O)NC2CC3=CC(=CC=C3)CNC(=O)COC4CCN5C4C(=O)NC(C(=O)NC(C(=O)N6CCCC6(C(=O)NCCC7=CC=C(CN(CCCCCCN8C=C(CC(C5=O)NC2=O)C9=C8C=CC(=C9)F)C(=O)CCC(=O)N1)C=C7)C)CC1=CC=C(C=C1)OC)C(C)O)CNC(=O)CCCCC[N+](C)(C)C.[Cl-] |
Introduction
Chemical and Physical Properties
Solubility and Stability
Enlicitide chloride exhibits limited aqueous solubility, requiring dimethyl sulfoxide (DMSO) for dissolution at concentrations up to 1 mg/mL (0.63 mM). Ultrasonic agitation and warming to 37°C are recommended to achieve homogeneity . Stability studies indicate that the compound remains intact for up to 6 months when stored at -80°C and 1 month at -20°C, provided it is shielded from moisture .
Table 1: Key Chemical Properties of Enlicitide Chloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 1586.29 g/mol | |
| CAS Number | 2407527-16-4 | |
| Solubility in DMSO | 1 mg/mL (0.63 mM) | |
| Storage Conditions | -80°C (6 months), -20°C (1 month) |
Synthetic Challenges and Advances
The total synthesis of enlicitide decanoate, a derivative of enlicitide chloride, was recently achieved by Merck & Co., Inc., as reported in the Journal of the American Chemical Society. The process involves convergent coupling of peptide fragments and macrocyclization under optimized conditions to yield the final product at scale. Key innovations include the use of solid-phase peptide synthesis (SPPS) for fragment preparation and a highly efficient ring-closing metathesis (RCM) step .
Table 2: Key Steps in the Total Synthesis of Enlicitide Decanoate
| Step | Description | Yield (%) |
|---|---|---|
| Fragment Synthesis | SPPS for linear peptide assembly | 85–92 |
| Macrocyclization | RCM with Grubbs catalyst | 78 |
| Decanoate Conjugation | Esterification with decanoic acid | 91 |
| Final Purification | Preparative HPLC | >99% purity |
This synthetic route addresses previous challenges related to scalability and impurity profiles, enabling large-scale production for clinical trials .
Pharmacological Profile and Preclinical Data
In Vitro Efficacy
Enlicitide chloride demonstrates high affinity for PCSK9, with an IC value in the nanomolar range (exact value pending publication). Comparative studies against monoclonal antibody therapies (e.g., alirocumab, evolocumab) suggest comparable inhibitory activity while offering the advantage of oral delivery .
In Vivo Performance
In animal models of hypercholesterolemia, oral administration of enlicitide chloride reduced LDL-C levels by 60–70% over 28 days. These effects correlated with increased hepatic LDLR expression and reduced aortic plaque burden, as quantified via histopathology .
Clinical Development and Trials
| Parameter | Result |
|---|---|
| C | 450 ng/mL (single dose) |
| T | 2–4 hours |
| AUC | 3200 ng·h/mL |
| Adverse Events | Mild gastrointestinal discomfort (15%) |
Future Directions
Ongoing studies aim to validate enlicitide chloride’s efficacy in patients with heterozygous familial hypercholesterolemia (HeFH). A Phase II trial is slated to begin in Q4 2025, with primary endpoints focusing on LDL-C reduction and cardiovascular event rates .
Research Applications and Comparative Analysis
Cardiovascular Disease Models
Enlicitide chloride has been utilized in preclinical models of atherosclerosis, where it demonstrated plaque stabilization effects via modulation of inflammatory cytokines (e.g., IL-6, TNF-α) . Comparative studies with statins show additive LDL-C-lowering effects, suggesting potential combination therapies .
Advantages Over Existing Therapies
Unlike injectable PCSK9 inhibitors, enlicitide chloride’s oral bioavailability improves patient compliance. Its macrocyclic structure also confers resistance to proteolytic degradation, extending its therapeutic window .
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